Product packaging for 4-(Methylsulfonyl)cyclohexanone(Cat. No.:CAS No. 862129-72-4)

4-(Methylsulfonyl)cyclohexanone

Cat. No.: B591897
CAS No.: 862129-72-4
M. Wt: 176.23
InChI Key: HZDUWRDWIUHEME-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3S and its molecular weight is 176.23. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3S B591897 4-(Methylsulfonyl)cyclohexanone CAS No. 862129-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDUWRDWIUHEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303438
Record name 4-(Methylsulfonyl)cyclohexanone
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862129-72-4
Record name 4-(Methylsulfonyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862129-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Cyclohexanone Scaffold in Chemical Synthesis

The cyclohexanone (B45756) framework is a cornerstone in the edifice of synthetic organic chemistry. taylorandfrancis.comchemicalbook.com Its prevalence in numerous natural products and biologically active molecules underscores its importance. nih.gov The inherent reactivity of the ketone carbonyl group, coupled with the conformational flexibility of the six-membered ring, provides a rich platform for a multitude of chemical transformations. Cyclohexanone derivatives serve as crucial intermediates in the industrial production of polymers like nylon. taylorandfrancis.comchemicalbook.comguidechem.comnih.gov Specifically, cyclohexanone is a primary precursor to adipic acid and caprolactam, the monomers for nylon 6,6 and nylon 6, respectively. chemicalbook.comguidechem.com Beyond large-scale industrial applications, the cyclohexanone scaffold is a versatile building block in the synthesis of fine chemicals and pharmaceuticals. chemrxiv.orgresearchgate.netnih.gov Its ability to undergo a wide range of reactions, including aldol (B89426) condensations, Michael additions, and various cycloadditions, makes it an invaluable tool for constructing complex molecular architectures. nih.gov

Overview of Key Synthetic Building Blocks for Functionalized Cyclohexanones

Carbonyl Group Transformations

The carbonyl group of this compound is a primary site for a variety of chemical reactions, including nucleophilic additions, reductions, and olefinations.

Nucleophilic Addition Reactions (e.g., formation of imines, oximes, cyanohydrins)

The electrophilic nature of the carbonyl carbon in this compound facilitates its reaction with various nucleophiles. masterorganicchemistry.com

Imines and Oximes: The reaction of aldehydes and ketones with primary amines leads to the formation of imines, which contain a carbon-nitrogen double bond. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.com Similarly, oximes are formed from the reaction of aldehydes or ketones with hydroxylamine (B1172632). libretexts.org For instance, cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) to produce the corresponding oxime. researchgate.net The formation of oximes from ketones is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.net The resulting oximes can be crystalline solids, which are useful for the purification and characterization of liquid ketones or aldehydes. libretexts.org

Cyanohydrins: The addition of hydrogen cyanide (HCN) to ketones, including cyclic ketones like cyclohexanone, results in the formation of cyanohydrins. libretexts.org These reactions are reversible and require a basic catalyst to generate the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.org To avoid handling the highly toxic HCN, it is often generated in situ by adding a strong acid to a mixture of the carbonyl compound and a cyanide salt, such as sodium or potassium cyanide. libretexts.org The reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

A related process involves the enol ester rearrangement of 3-oxocyclohex-1-enyl-4-(methylsulfonyl)-2-nitrobenzoate to produce mesotrione, where a cyanide ion source, like acetone (B3395972) cyanohydrin, attacks the carbonyl group of the enol ester. google.comgoogleapis.com

Table 1: Nucleophilic Addition Reactions of Cyclohexanone Derivatives

Reactant Reagent Product Type Reference
Cyclohexanone Primary Amine Imine masterorganicchemistry.com
Cyclohexanone Hydroxylamine Oxime libretexts.orgresearchgate.net
Cyclohexanone Hydrogen Cyanide (in situ) Cyanohydrin libretexts.org

Reduction Reactions to Alcohols

The carbonyl group of this compound can be reduced to a hydroxyl group, forming the corresponding alcohol. Common reducing agents for this transformation include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tamu.edu Sodium borohydride is a milder reducing agent and can be used in protic solvents like methanol (B129727) or even water. tamu.edu

In a study on the synthesis of epibatidine (B1211577) analogs, a diastereoselective reduction of a substituted cyclohexanone was achieved using sodium borohydride in dimethyl sulfoxide (DMSO). unl.pt The stereochemical outcome of the reduction of substituted cyclohexanones can be influenced by the choice of reducing agent and reaction conditions. For example, the reduction of 4-tert-butylcyclohexanone (B146137) with NaBH₄ yields a mixture of cis and trans isomers. tamu.edu The use of bulkier reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), can lead to different diastereomeric ratios. tamu.edu The presence of chiral directing groups can also influence the stereoselectivity of the reduction. rsc.org

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting ketones into alkenes.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). mdpi.comdalalinstitute.comlibretexts.org This reaction is highly versatile for creating carbon-carbon double bonds with a defined location. libretexts.org Wittig reagents are typically prepared in situ by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.org In one example, 1-(methylsulfonyl)piperidin-4-one, a related heterocyclic ketone, was successfully converted to its methylene (B1212753) derivative using a Wittig reaction. commonorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed. wikipedia.orgorganic-chemistry.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction has been used to synthesize a variety of α,β-unsaturated ketones and esters under mild conditions with good to excellent yields. beilstein-journals.org

Table 2: Olefination Reactions

Reaction Name Key Reagent Product Key Features Reference
Wittig Reaction Phosphorus Ylide Alkene Forms C=C bond with fixed location. mdpi.comdalalinstitute.comlibretexts.org
Horner-Wadsworth-Emmons Phosphonate Carbanion (E)-Alkene (typically) Water-soluble byproduct, more nucleophilic reagent. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Alpha-Functionalization Reactions

The presence of α-hydrogens in this compound allows for a range of functionalization reactions at the carbon atoms adjacent to the carbonyl group.

Enolate Chemistry and Alkylation Strategies

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comlibretexts.org The resulting enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in a process known as alkylation. mnstate.edu

The formation of the enolate can be controlled to achieve regioselectivity in unsymmetrical ketones. mnstate.edu Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the less substituted (kinetic) enolate, while weaker bases often lead to the more substituted (thermodynamic) enolate. masterorganicchemistry.com The alkylation of enolates is a classic SN2 reaction, and therefore works best with primary and secondary alkyl halides. mnstate.edu In the context of cyclohexanone derivatives, the alkylation of enolates has been utilized in total synthesis, where the stereoselectivity of the electrophilic attack can be influenced by the conformation of the cyclohexane (B81311) ring. masterorganicchemistry.com

Halogenation and Subsequent Elimination Reactions

The α-position of ketones can be halogenated under either acidic or basic conditions. Base-catalyzed halogenation proceeds through an enolate intermediate. mnstate.edu The introduction of a halogen atom increases the acidity of the remaining α-hydrogens, often leading to multiple halogenations. mnstate.edu

Condensation Reactions at the Alpha-Positions

The carbonyl group in this compound polarizes the adjacent carbon-hydrogen bonds, rendering the α-protons (protons on the carbons next to the C=O group) acidic. This acidity allows the ketone to undergo various condensation reactions in the presence of a base, which deprotonates an α-carbon to form a nucleophilic enolate ion. magritek.comyoutube.com This enolate can then attack an electrophilic carbonyl compound, leading to the formation of a new carbon-carbon bond. vanderbilt.edu

A prominent example is the Knoevenagel condensation, a variation of the aldol (B89426) condensation. srmist.edu.in This reaction involves the interaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. purechemistry.orgthermofisher.com For this compound, this would typically involve reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate. The mechanism proceeds in three main steps: alfa-chemistry.comnumberanalytics.com

Deprotonation: A base abstracts an α-proton from the cyclohexanone ring to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde or another ketone, forming a tetrahedral alkoxide intermediate. alfa-chemistry.com

Dehydration: The intermediate is protonated and then undergoes dehydration, often spontaneously or with gentle heating, to yield a thermodynamically stable α,β-unsaturated product. srmist.edu.inalfa-chemistry.com

The reaction between cyclohexanone and furfural, for instance, has been studied extensively using heterogeneous catalysts like Mg/Al mixed oxides. mdpi.comqiboch.com The initial product is a β-hydroxy ketone, which subsequently dehydrates to form the conjugated enone. mdpi.comqiboch.com While specific studies on this compound are not widespread, the principles of cyclohexanone's reactivity in aldol and Knoevenagel condensations are directly applicable. youtube.comamherst.edu

Below is a table representing typical reactants in Knoevenagel condensations with cyclohexanones.

Cyclohexanone DerivativeActive Methylene CompoundTypical Product Type
This compoundMalononitrile2-(dicyanomethylene)-4-(methylsulfonyl)cyclohexane
This compoundEthyl CyanoacetateEthyl 2-cyano-2-(4-(methylsulfonyl)cyclohexylidene)acetate
CyclohexanoneBarbituric Acid5-(cyclohexylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Reactivity of the Methylsulfonyl Moiety

Sulfonyl Group as an Activating Group in Eliminations and Rearrangements

The methylsulfonyl (–SO2CH3) group is a potent electron-withdrawing group. This property significantly influences the reactivity of the cyclohexanone ring. Its presence can activate the molecule for elimination and rearrangement reactions. Sulfones are known to be excellent activating groups in elimination reactions because they increase the acidity of protons on adjacent carbons and can function as effective leaving groups (as sulfinate anions). nsf.gov

In the context of this compound, if a suitable leaving group were present on a β-carbon relative to the sulfonyl group, the sulfonyl group would facilitate an E2 elimination by stabilizing the developing negative charge in the transition state. Furthermore, sulfonyl groups can direct rearrangements by influencing the stability of carbocationic or carbanionic intermediates that may form during a reaction. scielo.br

Potential for Sulfonyl Group Displacement Reactions

The methylsulfonyl group itself can potentially act as a leaving group (as the methylsulfinate anion, CH3SO2⁻) in nucleophilic substitution reactions, although it is generally considered a poor leaving group compared to halides or tosylates. researchgate.net The displacement of a sulfonyl group directly from an sp³-hybridized carbon, as in the case of this compound, is challenging. The inertness of such C-S bonds is partly attributed to the steric hindrance imposed by the bulky sulfonyl group, which can block the path of an incoming nucleophile. researchgate.net

However, displacement is not impossible and has been achieved under specific conditions, particularly in allylic or benzylic systems where the intermediate is stabilized. researchgate.net For this compound, a reaction pathway might first involve the conversion of the ketone to an enol or enolate, creating an allylic-type system where the sulfonyl group could be more susceptible to displacement by a soft nucleophile. Research on allylidene disulfones shows that one sulfonyl moiety can be displaced by various nucleophiles, leading to γ-functionalized vinyl sulfones. researchgate.net

Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways and Transition States

Understanding the precise mechanisms of reactions involving this compound requires detailed investigation of the reaction pathways and the structures of transient species. Mechanistic studies for related cyclohexanone reactions provide a foundational understanding. For instance, in the dehydrogenation of cyclohexanone catalyzed by palladium complexes, kinetic evidence points to a pathway where the conversion of the ketone to the enone is significantly faster than the subsequent conversion to phenol. acs.org

For condensation reactions, the pathway invariably proceeds through an enol or enolate intermediate. srmist.edu.innih.gov The formation of this intermediate is often the rate-determining step. Following the nucleophilic attack, a β-hydroxy carbonyl compound is formed. magritek.com The subsequent dehydration to an α,β-unsaturated system can occur via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, especially under basic conditions. amherst.edu

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these pathways. diva-portal.org DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. diva-portal.org Such studies can rationalize reaction outcomes and selectivity, for example, by comparing the activation barriers for different possible pathways.

Kinetic Studies of Reactive Intermediates

Kinetic studies provide quantitative data on reaction rates and are essential for substantiating proposed mechanisms. The study of reactive intermediates, which are typically short-lived and present in low concentrations, is a key focus. For transformations involving this compound, this could involve monitoring the rate of enolate formation or the rate of its reaction with an electrophile.

In studies of the photocatalytic degradation of mesotrione, a compound containing a 2-nitro-4-(methylsulfonyl)benzoyl moiety attached to a cyclohexanedione ring, the reaction was found to follow pseudo-first-order kinetics in its initial stages. researchgate.net This indicates that the reaction rate is directly proportional to the concentration of one reactant, while the others are in excess or their concentrations are held constant. Kinetic analysis of the dehydrogenation of cyclohexanone has revealed a first-order dependence on both the catalyst and the substrate concentration. acs.org Such studies allow for the determination of rate laws, which are mathematical expressions that describe the relationship between the rate of a reaction and the concentration of its reactants, providing deep insight into the mechanism's elementary steps. The use of isotopically labeled compounds can also be a powerful tool in kinetic studies to trace the movement of atoms through a reaction sequence. google.com

Conformational Analysis and Stereochemical Control

Influence of the Methylsulfonyl Group on Cyclohexanone (B45756) Conformation

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, dictating the reactivity and physical properties of the molecule. lumenlearning.com In 4-(methylsulfonyl)cyclohexanone, the six-membered ring predominantly adopts a chair conformation to minimize torsional and steric strain. The substituent, in this case, the methylsulfonyl group (-SO₂CH₃), can occupy either an axial or an equatorial position. The preference between these two positions is governed by the steric bulk of the substituent and the resulting non-bonded interactions.

Substituents on a cyclohexane (B81311) ring generally favor the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The energetic cost of a substituent being in the axial position is quantified by its A-value, which represents the difference in Gibbs free energy between the equatorial and axial conformers. lumenlearning.com A larger A-value signifies a stronger preference for the equatorial position.

The methylsulfonyl group is considered a sterically demanding substituent. Studies on monosubstituted cyclohexanes have determined the conformational free energies (A-values) for various sulfur-containing groups. acs.orgacs.org While the precise A-value for the methylsulfonyl group on a cyclohexanone ring can be influenced by the presence of the carbonyl group, the data from cyclohexane systems provide a strong indication of its conformational bias. The carbonyl group flattens the ring slightly, which can alter the magnitude of steric interactions, but the general preference for the equatorial position for a bulky group remains.

Table 1: Conformational Free Energies (A-Values) for Selected Substituents in Monosubstituted Cyclohexanes

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.7
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)~5.0
-S(O)CH₃ (Methylsulfinyl)1.1
-SO₂CH₃ (Methylsulfonyl) 2.5
-OH (Hydroxy)0.9 (in apolar solvent)
-Cl (Chloro)0.6
Note: A-values can vary slightly depending on the solvent and experimental conditions. The value for the methylsulfonyl group is a representative value from literature studies. acs.orgacs.org

As indicated in Table 1, the methylsulfonyl group has a significant A-value of 2.5 kcal/mol, comparable to other bulky groups. acs.orgacs.org This high value demonstrates a strong preference for the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. Therefore, the equilibrium for this compound lies heavily towards the conformer where the methylsulfonyl group is equatorial. This conformational lock is a critical factor in controlling the stereochemical outcome of reactions at the carbonyl group and other positions on the ring.

Stereoselective and Stereospecific Reactions of this compound

The fixed conformation of this compound, with its bulky equatorial methylsulfonyl group, provides a predictable framework for stereoselective reactions. Stereoselectivity in the reduction of the carbonyl group is a well-studied area for substituted cyclohexanones. inflibnet.ac.in The trajectory of the nucleophilic attack on the carbonyl carbon is influenced by the steric hindrance imposed by the ring substituents.

Reduction of this compound can yield two diastereomeric alcohols: the cis-isomer (axial hydroxyl group) and the trans-isomer (equatorial hydroxyl group). The stereochemical outcome is highly dependent on the nature of the reducing agent.

Steric Approach Control (Kinetic Control): Bulky reducing agents, such as L-Selectride® or sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction), tend to attack the carbonyl group from the less hindered equatorial face. inflibnet.ac.inrsc.org This pathway leads to the formation of the axial alcohol (cis-4-(methylsulfonyl)cyclohexanol) as the major product. The equatorial methylsulfonyl group does not significantly hinder this trajectory.

Product Development Control (Thermodynamic Control): Less bulky reducing agents, such as sodium borohydride under standard conditions, may allow for a degree of reversibility or attack from the axial face. However, the thermodynamically more stable product is the equatorial alcohol (trans-4-(methylsulfonyl)cyclohexanol), where both the large methylsulfonyl group and the hydroxyl group occupy equatorial positions. libretexts.org

A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. uou.ac.in While a simple reduction of the achiral this compound is stereoselective, stereospecificity comes into play when a chiral center already exists in the molecule or when a chiral reagent is used. For instance, the stereospecific reduction of related β-hydroxy ketones or γ-keto sulfoxides often relies on chelation control, where a metal ion coordinates to both the carbonyl oxygen and the heteroatom of the substituent, directing the hydride attack from a specific face. rsc.org In the case of 3-hydroxy-(E)-1-propenyl sulfones, stereospecific reduction has been shown to yield (Z)-allylic alcohols, highlighting the powerful directing effect of the sulfonyl group in controlling the geometry of the product. researchgate.net

Table 2: Predicted Stereochemical Outcome of the Reduction of this compound

Reducing AgentControl TypeMajor ProductMinor Product
NaBH₄, CeCl₃ (Luche Reduction)Kineticcis-4-(Methylsulfonyl)cyclohexanol (axial -OH)trans-4-(Methylsulfonyl)cyclohexanol (equatorial -OH)
L-Selectride®Kineticcis-4-(Methylsulfonyl)cyclohexanol (axial -OH)trans-4-(Methylsulfonyl)cyclohexanol (equatorial -OH)
NaBH₄, MeOHThermodynamic (or mixed)trans-4-(Methylsulfonyl)cyclohexanol (equatorial -OH)cis-4-(Methylsulfonyl)cyclohexanol (axial -OH)
This table is based on general principles of cyclohexanone reduction. inflibnet.ac.inrsc.org

Diastereoselective Control in Functionalization

Diastereoselective functionalization refers to reactions where an existing chiral center or a directing group on the substrate influences the creation of a new stereocenter, leading to a preference for one diastereomer over others. The equatorial methylsulfonyl group in this compound serves as a powerful stereocontrol element in various transformations beyond simple carbonyl reduction.

The synthesis of highly substituted cyclohexanone skeletons is of great interest as they form the core of many natural products. beilstein-journals.orgnih.gov Cascade reactions, such as Michael additions followed by intramolecular cyclizations, often exhibit high diastereoselectivity. beilstein-journals.orgresearchgate.net In reactions involving this compound or its derivatives, the bulky sulfonyl group can direct incoming reagents to the opposite face of the ring, thereby controlling the relative stereochemistry of newly introduced substituents.

For example, in the alkylation of the enolate of this compound, the electrophile is expected to approach from the face opposite to the bulky equatorial substituent, leading to a trans relationship between the methylsulfonyl group and the new alkyl group.

Furthermore, the sulfonyl group itself can participate in directing reactions through chelation. While the sulfonyl group is a weaker chelating agent than a sulfoxide (B87167) or sulfide (B99878), under specific conditions with appropriate Lewis acids, it can influence the reactivity at adjacent or remote positions. rsc.org Research on the diastereoselective reduction of γ-keto-sulfides has shown that chelation between a cerium (III) ion, the ketone, and the sulfur atom can reverse the expected stereochemical outcome, forcing the nucleophile to attack from the more hindered face. rsc.org This principle highlights the potential for nuanced stereochemical control in molecules containing a sulfonyl group.

The predictable stereochemical influence of the methylsulfonyl group makes this compound a valuable building block in synthetic organic chemistry for the construction of complex molecules with defined stereochemistry.

Derivatization and Structural Modification of 4 Methylsulfonyl Cyclohexanone

Synthesis of Spirocyclic Compounds

The carbonyl group of 4-(methylsulfonyl)cyclohexanone is a key handle for the construction of spirocyclic systems, where two rings share a single carbon atom. While direct examples starting from this compound are not extensively documented, established synthetic protocols using cyclohexanone (B45756) as a substrate are applicable. The electron-withdrawing nature of the methylsulfonyl group may influence reaction rates but is not expected to alter the fundamental reactivity of the ketone.

One common strategy is ketalization , particularly with diols, to form dioxolane or dioxane spirocycles. For instance, reaction with ethylene (B1197577) glycol under acidic conditions would yield a spirocyclic ketal. This transformation is often employed as a protecting group strategy but also serves as a direct method to create spiro-compounds.

Another approach involves the Prins-type cyclization . This reaction typically involves the condensation of a ketone with a homoallylic alcohol and a sulfonic acid, leading to the formation of spirocyclic tetrahydropyranyl derivatives. Adapting this method, this compound could react with an alcohol like 3-buten-1-ol (B139374) and methanesulfonic acid to produce a novel spirocyclic ether.

Furthermore, reactions involving ylides, such as the Corey-Chaykovsky reaction , can be used. The addition of dimethyloxosulfonium methylide to the carbonyl group would form a spirocyclic epoxide (oxaspiro[2.5]octane derivative), a versatile intermediate for further synthetic transformations.

Table 1: Potential Methods for Spirocycle Synthesis from this compound

Reaction Name Reagents Potential Spirocyclic Product Type
Ketalization Ethylene glycol, Acid catalyst (e.g., p-TsOH) Dioxolane spirocycle
Prins Cyclization Homoallylic alcohol, Methanesulfonic acid Tetrahydropyran spirocycle
Corey-Chaykovsky Dimethyloxosulfonium methylide Epoxide (oxirane) spirocycle

Formation of Fused Ring Systems and Polycycles

Fused ring systems, where two or more rings share two adjacent atoms, can be constructed from this compound using annulation reactions. The most prominent of these is the Robinson annulation , a powerful method for creating a six-membered ring onto an existing ketone. jk-sci.comwikipedia.org

The Robinson annulation is a two-step sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. libretexts.orgbyjus.com In this process, the enolate of this compound (formed by treatment with a base) would act as the Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone (MVK). jk-sci.comwikipedia.org The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield a fused bicyclic enone system, specifically an octahydronaphthalene derivative. libretexts.org The methylsulfonyl group would remain as a substituent on the original ring. This method is fundamental in the synthesis of steroids and terpenes. wikipedia.org

Another powerful strategy for forming fused six-membered rings is the Diels-Alder reaction . wikipedia.org While this compound itself is not a diene or dienophile, it can be readily converted into a reactive intermediate. For example, conversion to its corresponding α,β-unsaturated enone derivative would create a potent dienophile. This dienophile could then react with a conjugated diene (e.g., butadiene) in a [4+2] cycloaddition to generate a fused cyclohexene (B86901) ring system. nih.govacs.org The regiochemistry and stereochemistry of the cycloaddition provide excellent control over the structure of the resulting polycycle. wikipedia.org

Table 2: Potential Methods for Fused Ring Synthesis from this compound

Reaction Name Reagents/Process Resulting Fused System
Robinson Annulation Base, Methyl vinyl ketone (MVK) Fused bicyclic α,β-unsaturated ketone
Diels-Alder Reaction 1. Conversion to α,β-enone. 2. Reaction with a diene. Fused cyclohexene derivative

Construction of Heterocyclic Rings Incorporating the Cyclohexanone Framework

The ketone functionality of this compound serves as an excellent starting point for the synthesis of various heterocyclic compounds where the cyclohexyl ring becomes part of a larger heterocyclic structure.

The Gewald aminothiophene synthesis is a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone, an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (e.g., morpholine). wikipedia.orgresearchgate.net The process starts with a Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. chemrxiv.org Using this compound in this reaction would yield a 2-aminothiophene fused to the cyclohexane (B81311) ring.

The Paal-Knorr synthesis is a classic method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com While this compound is not a 1,4-dicarbonyl itself, it can be elaborated into one. For example, α-alkylation of its enolate with a 2-halo-ketone would generate the necessary precursor. Subsequent treatment of this 1,4-dicarbonyl intermediate with an acid catalyst would yield a furan, while reaction with a primary amine or ammonia (B1221849) produces a pyrrole. wikipedia.orgrhhz.netalfa-chemistry.com

Table 3: Potential Heterocycle Syntheses Using this compound

Reaction Name Key Reagents Resulting Heterocycle
Gewald Synthesis α-Cyanoester, Elemental Sulfur, Base Fused 2-Aminothiophene
Paal-Knorr Synthesis 1. α-Alkylation to a 1,4-diketone. 2. Acid or Amine. Fused Furan or Pyrrole

Chemical Modifications at the Methylsulfonyl Group

The methylsulfonyl group (–SO₂CH₃) in this compound is a sulfone, which represents the highest stable oxidation state for sulfur in this context. Therefore, it cannot be further oxidized under standard chemical conditions. However, the compound itself is typically synthesized via the oxidation of its sulfide (B99878) or sulfoxide (B87167) precursors, and the sulfonyl group can undergo reduction.

Oxidation to Sulfone: The synthesis of this compound generally starts from the corresponding sulfide, 4-(methylthio)cyclohexanone. This sulfide can be oxidized to the sulfone in a controlled, stepwise manner. A mild oxidizing agent, such as hydrogen peroxide (H₂O₂) at room temperature, can convert the sulfide to the intermediate sulfoxide, 4-(methylsulfinyl)cyclohexanone. libretexts.org A stronger oxidizing agent, like a peroxy acid (e.g., peracetic acid), or more vigorous conditions with H₂O₂, will complete the oxidation from the sulfide or sulfoxide to the final sulfone product. libretexts.org

Reduction to Sulfide: The reduction of a sulfone back to a sulfide is a challenging transformation due to the high stability of the sulfonyl group. rsc.orgcdnsciencepub.com Standard hydride reagents are often ineffective. However, more potent reducing systems have been developed for this purpose. A combination of lithium aluminium hydride (LiAlH₄) with titanium tetrachloride (TiCl₄) has been shown to rapidly reduce various sulfones to their corresponding sulfides in high yields. rsc.orgrsc.org Another effective reagent is diisobutylaluminum hydride (Dibal-H), which can also achieve this difficult reduction. cdnsciencepub.com These methods would convert the electron-withdrawing sulfonyl group in this compound to the less polar methylthio (sulfide) group, significantly altering the compound's electronic properties.

Table 4: Chemical Modifications Involving the Sulfur Moiety

Transformation Precursor/Product Typical Reagents
Oxidation 4-(Methylthio)cyclohexanone Hydrogen peroxide (H₂O₂), Peroxyacids
Reduction This compound Lithium aluminium hydride/Titanium tetrachloride (LiAlH₄/TiCl₄), Diisobutylaluminum hydride (Dibal-H)

Applications of 4 Methylsulfonyl Cyclohexanone As a Versatile Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The reactivity of the ketone and the stability of the sulfone group in 4-(Methylsulfonyl)cyclohexanone allow for its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular architectures. The ketone functionality can undergo classical reactions such as aldol (B89426) condensations and Michael additions, while the sulfonyl group can influence the reactivity of the molecule and be a key structural element in the final product.

One of the well-established reaction sequences for ring formation in organic chemistry is the Robinson annulation, which involves a Michael addition followed by an aldol condensation. wikipedia.orgnrochemistry.com This powerful method is used to create six-membered rings, a common structural motif in many natural products and synthetic compounds. A ketone, such as this compound, can react with a methyl vinyl ketone to form an α,β-unsaturated ketone within a new cyclohexane (B81311) ring. wikipedia.org This process is a key strategy for constructing fused ring systems. wikipedia.org

The Michael reaction, or conjugate addition, is another important transformation where this compound can serve as a precursor. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, such as an enolate derived from the cyclohexanone (B45756) ring, adds to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly effective for the mild formation of carbon-carbon bonds. wikipedia.org The resulting product, a 1,5-dicarbonyl compound, can then undergo further transformations, such as an intramolecular aldol reaction to form a new ring. youtube.com

Furthermore, the presence of the sulfonyl group can activate adjacent protons, facilitating the formation of carbanions for various nucleophilic reactions. This property makes this compound a useful synthon in the construction of bicyclic systems. For instance, it can be envisioned as a starting material in the synthesis of bicyclo[3.2.1]octane frameworks, which are present in numerous biologically active natural products. mdpi.com The synthesis of such bicyclic compounds often involves intramolecular reactions, where the dual functionality of the starting material is crucial. rsc.orgresearchgate.net

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis (Focus on synthetic routes, not biological efficacy)

The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. google.compatsnap.com Two prominent examples of this class are Rofecoxib (Vioxx) and Etoricoxib (Arcoxia). The synthesis of these APIs involves key intermediates that bear a striking structural resemblance to this compound, highlighting its potential as a crucial starting material or a closely related precursor.

Etoricoxib Synthesis:

A key intermediate in the synthesis of Etoricoxib is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. google.comjustia.comresearchgate.net Various synthetic routes to this intermediate have been developed. One common approach involves the reaction of a substituted pyridine (B92270) derivative with a compound containing the 4-(methylsulfonyl)phenyl group. justia.comcjph.com.cn For instance, 4-(methylsulfonyl)phenylacetic acid can be reacted with methyl 6-methylnicotinate (B8608588) in the presence of a Grignard reagent to yield the desired keto-sulfone intermediate. cjph.com.cn The structural similarity between this intermediate and this compound suggests that the latter could be a potential precursor, which after appropriate chemical modifications, could be transformed into the necessary building block for Etoricoxib synthesis.

Rofecoxib Synthesis:

The synthesis of Rofecoxib, with the chemical name 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone, also proceeds through intermediates containing the 4-(methylsulfonyl)phenyl group. researchgate.netnih.gov One of the key starting materials for several synthetic routes to Rofecoxib is 4-(methylsulfonyl)acetophenone. drugfuture.com This compound is structurally similar to this compound, with both featuring a methylsulfonyl group attached to a carbonyl-containing ring system (aromatic in the case of acetophenone). The synthesis of Rofecoxib from 4-(methylsulfonyl)acetophenone typically involves a series of reactions including bromination and subsequent condensation with phenylacetic acid derivatives. drugfuture.com

The recurring presence of the 4-methylsulfonylphenyl ketone structure in the synthesis of these important APIs underscores the potential of this compound as a valuable building block in pharmaceutical chemistry.

Table 1: Key Intermediates in the Synthesis of COX-2 Inhibitors

APIKey IntermediateStructural Relationship to this compound
Etoricoxib 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneContains the core 4-(methylsulfonyl)phenyl ketone moiety.
Rofecoxib 4-(methylsulfonyl)acetophenoneAromatic analogue with the key methylsulfonyl and ketone groups.

Role in Agrochemical Development (Focus on synthetic routes)

The sulfonyl group is a common feature in a variety of agrochemicals, including herbicides and fungicides. justia.com Its presence can significantly influence the biological activity and physicochemical properties of the molecule. Similarly, cyclohexanone derivatives are also utilized as scaffolds in the synthesis of certain agrochemicals. google.comgoogle.com This suggests that this compound could serve as a valuable precursor in the development of new crop protection agents.

Herbicides:

Sulfonylurea herbicides are a major class of weed control agents that act by inhibiting the enzyme acetohydroxyacid synthase in plants. nih.govnih.gov The synthesis of these complex molecules often involves the reaction of a sulfonyl isocyanate with an amino-heterocycle. While direct synthesis from this compound is not commonly reported, its sulfonyl group makes it a potential starting point for the synthesis of novel sulfonyl-containing herbicides. Furthermore, cyclohexanedione derivatives are known to be used in herbicides. masterorganicchemistry.com For example, certain cyclohexanedione oxime ethers are effective grass-specific herbicides. The combination of the sulfonyl and cyclohexanone moieties in one molecule could lead to the discovery of new herbicidal compounds with unique modes of action.

Fungicides:

Sulfonamide and sulfone-containing compounds have also been explored for their fungicidal properties. researchgate.netresearchgate.net For instance, novel thiochromanone derivatives containing a sulfonyl hydrazone moiety have been synthesized and shown to possess antibacterial and antifungal activities. researchgate.netmdpi.com The synthesis of such compounds often involves the condensation of a ketone with a sulfonyl-containing hydrazine. The ketone functionality in this compound makes it a suitable candidate for such reactions, potentially leading to new classes of fungicides. Research has also been conducted on the fungicidal activity of N-acyl-N-arylalaninates containing thiadiazole and isothiazole (B42339) groups, which are known components of some fungicides. youtube.com The structural diversity that can be generated from a versatile building block like this compound could be beneficial in the search for new and effective antifungal agents. researchgate.net

Utility in Materials Science Precursors

The unique chemical structure of this compound also presents opportunities for its use as a precursor in materials science, particularly in the synthesis of functional polymers. The presence of both a reactive ketone group and a polar sulfonyl group can be exploited to create polymers with specific properties.

Polysulfones are a class of high-performance thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. slideshare.netroutledge.com They are typically synthesized through the polycondensation of aromatic bisphenols with dihalodiphenyl sulfones. mdpi.com While aromatic polysulfones are more common, the development of aliphatic polysulfones through methods like radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives is also an area of research. nih.gov The sulfonyl group in this compound could potentially be incorporated into polymer backbones to modify their properties.

The ketone group offers a handle for various polymerization reactions. For instance, it can participate in condensation reactions to form polymer chains. Furthermore, the cyclohexanone ring itself could be a source of monomers for ring-opening polymerization, a process used to synthesize a variety of polymers. While direct polymerization of this compound may not be straightforward, it could be chemically modified to create a suitable monomer. For example, conversion to a lactone or other strained ring system could enable ring-opening polymerization.

The incorporation of the polar sulfonyl group into a polymer can enhance properties such as adhesion, thermal stability, and gas permeability. Functionalized polysulfones are being explored for a range of applications, including membranes for separation processes and biomedical materials. routledge.com The synthesis of functional polymers often involves the use of specialized monomers that carry the desired functional groups. researchgate.netchemeurope.comnih.govdokumen.pub this compound represents a potential precursor for such functional monomers, offering a route to new materials with tailored properties.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-(Methylsulfonyl)cyclohexanone in solution. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and for assigning the stereochemistry of the compound and its derivatives. researchgate.netnih.gov

In the ¹H NMR spectrum of a related compound, 4-(methylsulfonyl)benzaldehyde (B46332), the methyl sulfonyl protons appear as a singlet at 3.15 ppm. rsc.org For this compound, the proton signals of the cyclohexane (B81311) ring would appear as complex multiplets due to spin-spin coupling, and their chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl and carbonyl groups.

The ¹³C NMR spectrum provides further confirmation of the structure. For instance, in 1-(4-(methylsulfonyl)phenyl)ethan-1-one, the carbonyl carbon resonates at 197.01 ppm, while the methylsulfonyl carbon appears at 43.81 ppm. tue.nl Similarly, the ¹³C NMR spectrum of this compound is expected to show a characteristic peak for the carbonyl carbon in the range of 200-210 ppm and a signal for the methyl group of the methylsulfonyl moiety. The chemical shifts of the cyclohexyl carbons provide insight into their electronic environment.

Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons in the cyclohexanone (B45756) ring, aiding in the complete assignment of all signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which is crucial for determining the relative stereochemistry, particularly the axial or equatorial orientation of the methylsulfonyl group on the cyclohexane ring. nih.gov

Table 1: Predicted and Literature ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Related Structures

Atom Predicted Chemical Shift (ppm) for this compound Literature Chemical Shift (ppm) for 4-(methylsulfonyl)benzaldehyde rsc.org Literature Chemical Shift (ppm) for 1-(4-(methylsulfonyl)phenyl)ethan-1-one tue.nl
¹H NMR
SO₂CH₃~3.13.15 (s)3.06 (s)
Cyclohexyl Protons2.0 - 3.0 (m)--
¹³C NMR
C=O~208191.7197.01
SO₂CH₃~44-43.81
Cyclohexyl Carbons25 - 50--
Predicted values are based on typical ranges for similar functional groups. sigmaaldrich.com s = singlet, m = multiplet

Mass Spectrometry (MS) for Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for identifying products and transient intermediates in its reactions. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the unambiguous determination of its molecular formula (C₇H₁₂O₃S). bldpharm.com

Electron ionization (EI) mass spectrometry of cyclic ketones like cyclohexanone typically shows a prominent molecular ion peak. nist.gov The fragmentation pattern of this compound would be expected to involve characteristic losses, such as the loss of the methylsulfonyl group (•SO₂CH₃) or cleavage of the cyclohexanone ring. Analysis of these fragment ions provides valuable structural information.

Electrospray ionization (ESI) mass spectrometry is particularly useful for monitoring reactions in real-time. nih.gov By analyzing the reaction mixture at different time points, it is possible to detect the formation of intermediates and products, providing mechanistic insights. For example, in the synthesis of related compounds, ESI-MS has been used to identify key catalytic intermediates. nih.gov This technique is invaluable for optimizing reaction conditions and understanding complex reaction pathways. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound

Parameter Expected Value
Molecular Formula C₇H₁₂O₃S
Molecular Weight 176.23 g/mol bldpharm.com
Exact Mass (HRMS) 176.0507
Major Fragmentation Pathways (EI-MS) Loss of •SO₂CH₃, Ring Cleavage

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. wordpress.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. researchgate.net

This technique provides unambiguous confirmation of the molecular structure and its conformation in the crystal lattice. For instance, it can definitively establish whether the methylsulfonyl group occupies an axial or equatorial position on the cyclohexane ring. rsc.org The crystal structure of a related compound, 2-(2-chloro-4-(methylsulfonyl)benzoyl)cyclohexane-1,3-dione, has been determined by X-ray diffraction, revealing detailed structural information. rcsb.org Similarly, the crystal structure of the sodium salt of mesotrione, which contains a 2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione moiety, has been elucidated, providing insights into its coordination chemistry. iucr.org

Furthermore, the analysis of the crystal packing can reveal information about intermolecular interactions, such as hydrogen bonds or other non-covalent interactions, which can influence the physical properties of the compound. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. wiley.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. qiboch.com

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. qiboch.com The presence of the sulfonyl group (SO₂) will give rise to two strong stretching bands, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and cyclohexyl groups will appear in the region of 2850-3000 cm⁻¹.

Raman spectroscopy is a complementary technique to IR spectroscopy. photothermal.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. frontiersin.org Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the C-S and S=O bonds are expected to be prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) nih.govqiboch.com Expected Raman Frequency (cm⁻¹) frontiersin.orgamericanpharmaceuticalreview.com
C=OStretch1700 - 1725 (strong, sharp)Moderate
SO₂Asymmetric Stretch1300 - 1350 (strong)Weak
SO₂Symmetric Stretch1120 - 1160 (strong)Strong
C-H (sp³)Stretch2850 - 3000 (medium)Strong
C-SStretch650 - 750 (weak-medium)Strong

Computational and Theoretical Investigations of 4 Methylsulfonyl Cyclohexanone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov DFT methods, such as those employing the B3LYP functional, calculate the electron density of a system to determine its energy, geometry, and other electronic properties. researchgate.netresearchgate.net

For 4-(Methylsulfonyl)cyclohexanone, DFT calculations would begin with geometry optimization to find the lowest energy three-dimensional structure. From this optimized structure, a wealth of information about the molecule's electronic character and reactivity can be derived. Key properties include the distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). nih.gov In this compound, the HOMO is expected to be localized around the oxygen atom of the carbonyl group and the sulfonyl group, while the LUMO would likely be centered on the carbonyl carbon and the sulfur atom.

Table 1: Illustrative Global Reactivity Descriptors for a Cyclohexanone (B45756) Derivative Calculated via DFT

Descriptor Symbol Formula Typical Value (eV) Interpretation for this compound
HOMO Energy EHOMO - ~ -7.0 Indicates electron-donating ability.
LUMO Energy ELUMO - ~ -1.5 Indicates electron-accepting ability.
Energy Gap ΔE ELUMO - EHOMO ~ 5.5 A larger gap implies higher kinetic stability and lower chemical reactivity.
Electronegativity χ -(EHOMO + ELUMO)/2 ~ 4.25 Represents the molecule's ability to attract electrons.
Chemical Hardness η (ELUMO - EHOMO)/2 ~ 2.75 Measures resistance to change in electron distribution; higher hardness indicates lower reactivity. acs.org
Electrophilicity Index ω χ²/2η ~ 3.3 Quantifies the ability to accept electrons; a higher value indicates a stronger electrophile.

Note: The values presented are illustrative and based on typical calculations for similar organic molecules. Specific values for this compound would require dedicated computation.

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and sulfonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating sites for nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wavefun.com By solving Newton's equations of motion, MD simulations provide a "computational microscope" to explore the conformational landscape, flexibility, and dynamic behavior of a molecule under defined conditions (e.g., in a solvent at a specific temperature and pressure). nih.govrug.nl

For this compound, the primary focus of MD simulations would be to characterize the conformational equilibrium of the cyclohexane (B81311) ring. The ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for substituted cyclohexanes. acs.org The substituent, in this case, the methylsulfonyl group, can occupy either an axial or an equatorial position on the chair conformer.

The conformational preference is determined by the free energy difference (A-value) between the axial and equatorial conformers. redalyc.org Studies on analogous methylsulfonyl-substituted cyclohexanes have shown that the equatorial conformation is generally preferred to minimize steric interactions. scielo.org.mx However, the flexibility of the methylsulfonyl group itself adds another layer of complexity. The rotation around the C-S bond leads to different rotamers (rotational isomers). It is anticipated that the equatorial conformer of this compound would have three stable rotamers, while the more sterically hindered axial conformer would have only two. redalyc.orgscielo.org.mx MD simulations can sample these different states and determine their relative populations.

Table 2: Expected Conformational Analysis Data from MD Simulations of this compound

Conformer Substituent Position Key Dihedral Angles (Illustrative) Relative Population (%)
Chair Equatorial C-C-S-C: ~60°, ~180°, ~-60° High (e.g., >95%)
Chair Axial C-C-S-C: ~60°, ~-60° Low (e.g., <5%)
Twist-Boat - Variable Very Low/Transient

Note: Populations are estimates based on related structures. Actual values depend on the force field, solvent, and temperature used in the simulation.

Analysis of the MD trajectory would involve calculating parameters such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. redalyc.org

Quantum Chemical Calculations of Spectroscopic Parameters and Reaction Energetics

Quantum chemical calculations are indispensable for predicting and interpreting spectroscopic data. Methods like DFT can accurately calculate parameters that correlate with experimental spectra, such as those from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscholaris.ca

For this compound, calculating the vibrational frequencies helps in assigning the peaks observed in an IR spectrum. Key predicted vibrations would include the C=O stretch of the ketone (typically strong and sharp), the symmetric and asymmetric S=O stretches of the sulfonyl group, and various C-H bending and stretching modes. Comparing calculated and experimental frequencies can confirm the molecule's structure and conformational state. researchgate.netscholaris.ca

Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict NMR chemical shifts (¹H and ¹³C). researchgate.netacs.org These calculations can distinguish between protons and carbons in different chemical environments, such as the axial and equatorial positions in the cyclohexane ring, providing a powerful tool for structural elucidation. acs.org

Table 3: Illustrative Predicted Spectroscopic Parameters for this compound

Spectroscopy Type Parameter Predicted Value (Illustrative) Structural Feature
Infrared (IR) Vibrational Frequency (cm⁻¹) ~1715 C=O stretch
Infrared (IR) Vibrational Frequency (cm⁻¹) ~1320 (asym), ~1150 (sym) SO₂ stretch
¹³C NMR Chemical Shift (ppm) ~208 C=O
¹³C NMR Chemical Shift (ppm) ~60 C-SO₂
¹H NMR Chemical Shift (ppm) ~2.2 - 2.8 Protons adjacent to C=O

Note: These are typical values for the functional groups in similar chemical environments. Precise values are sensitive to the computational method and basis set.

Beyond spectroscopy, quantum chemistry is used to map out reaction energy profiles. rwth-aachen.de For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, calculations can determine the energies of reactants, transition states, and products. This allows for the calculation of activation energies (energy barriers) and reaction enthalpies, providing fundamental insights into reaction kinetics and thermodynamics. acs.org For instance, the activation energy for the reduction of the ketone could be calculated to predict the reaction's feasibility.

Predictive Modeling of Chemical Behavior and Synthetic Outcomes

Predictive modeling combines computational chemistry with data science and machine learning to forecast the chemical behavior and properties of molecules. nih.govmdpi.com This can range from predicting physicochemical properties like solubility and partition coefficients to forecasting reactivity and the outcomes of chemical reactions.

For this compound, predictive models could be used in several ways. Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could predict its biological activity or physical properties based on calculated molecular descriptors. These models are built by training machine learning algorithms on large datasets of compounds with known properties. mdpi.com

Models based on DFT-calculated reactivity descriptors (see Section 8.1) can predict how this compound might behave in different chemical environments. For example, its electrophilicity index can be used to rank its reactivity toward a series of nucleophiles. acs.org Recent advances allow for the prediction of reaction outcomes by analyzing computed reaction energy profiles for competing pathways. acs.org

Furthermore, computational tools can aid in synthetic planning. For example, automated reaction path search methods can explore the network of possible reactions starting from this compound, potentially uncovering novel synthetic routes or identifying likely byproducts. mdpi.com These predictive approaches are becoming increasingly valuable in chemical research and development for streamlining experimental efforts and guiding the design of new molecules and materials.

Q & A

Q. What are the standard synthetic routes for 4-(Methylsulfonyl)cyclohexanone?

The compound is synthesized via sulfonation of cyclohexanone derivatives. A common method involves reacting 4-methylcyclohexanol with methanesulfonyl chloride under basic conditions (e.g., sodium hydroxide) at 0–5°C to prevent side reactions. The reaction mixture is stirred for 4–6 hours, followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key reagents and conditions include controlled pH and temperature to avoid over-sulfonation .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the methylsulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) shows a singlet at ~3.0 ppm in 1^1H NMR and distinct peaks near 45–50 ppm in 13^13C NMR.
  • Infrared (IR) Spectroscopy: Stretching vibrations for sulfonyl (SO2\text{SO}_2) appear at 1300–1350 cm1^{-1} (asymmetric) and 1140–1190 cm1^{-1} (symmetric).
  • Mass Spectrometry (MS): Molecular ion peaks ([M+^+]) at m/z 176.2 (C8_8H14_{14}O3_3S) confirm molecular weight .

Q. What are the common chemical reactions involving this compound?

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the ketone to 4-(methylsulfonyl)cyclohexanol.
  • Nucleophilic Substitution: The sulfonyl group acts as a leaving group in SN2 reactions with amines or alkoxides.
  • Condensation Reactions: Forms hydrazones or semicarbazones with hydrazines, useful for derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

Diastereomer control requires:

  • Temperature Modulation: Maintain reactions at sub-ambient temperatures (e.g., 0°C) to reduce kinetic byproducts.
  • Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived ligands) to favor specific transition states.
  • Chromatographic Monitoring: Employ HPLC with chiral columns to track diastereomer ratios in real time. Evidence from analogous sulfoxide syntheses shows that fractional crystallization (hexane/ethanol) can isolate pure diastereomers .

Q. What experimental strategies mitigate thermal degradation of this compound in high-temperature applications?

Stability studies using thermogravimetric analysis (TGA) reveal degradation onset at ~220°C. Mitigation strategies include:

ConditionDegradation OnsetStabilization Method
AmbientNoneStore under inert gas (N2_2)
>150°C (reflux)220°CAdd radical inhibitors (BHT)
Photolytic (UV exposure)AcceleratedUse amber glassware
Data from polymer analogs suggest that electron-withdrawing groups like sulfonyl enhance thermal stability .

Q. How can computational methods predict the environmental persistence of this compound?

  • QSAR Modeling: Relate structural descriptors (e.g., logP, molecular weight) to biodegradation rates.
  • Molecular Dynamics Simulations: Assess hydrolysis pathways in aqueous environments.
  • Non-Target Screening: Use LC-HRMS to detect transformation products in environmental matrices. A 2018 Norwegian study on similar ketones highlighted challenges in tracking unknown metabolites, emphasizing the need for advanced mass spectrometry libraries .

Q. What role does the sulfonyl group play in modulating biological activity in enzyme inhibition studies?

The sulfonyl group enhances binding affinity to enzymes (e.g., cyclooxygenase-2) through:

  • Hydrogen Bonding: SO2\text{SO}_2 interacts with active-site residues (e.g., Arg120 in COX-2).
  • Electrostatic Effects: Withdraws electron density, polarizing adjacent bonds for nucleophilic attack. Comparative studies with non-sulfonylated analogs show a 10-fold increase in IC50_{50} values for sulfonyl-containing derivatives .

Methodological Considerations

Q. How to resolve contradictions in reported reaction yields for sulfonylation steps?

  • Reagent Purity: Ensure methanesulfonyl chloride is anhydrous (Karl Fischer titration).
  • Stoichiometric Ratios: Use a 1.2:1 molar excess of sulfonyl chloride to substrate.
  • Byproduct Analysis: Monitor for sulfonic acid formation via 1^1H NMR (broad peaks at ~10–12 ppm) .

Q. What protocols ensure reproducibility in diastereoselective fluorination of this compound derivatives?

  • Substrate-Controlled Fluorination: Use fluorodesilylation with Selectfluor® in acetonitrile at –20°C.
  • Kinetic vs. Thermodynamic Control: Adjust reaction time (shorter for kinetic products).
  • Chiral Auxiliaries: Introduce tert-butyldimethylsilyl (TBS) groups to steer stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.